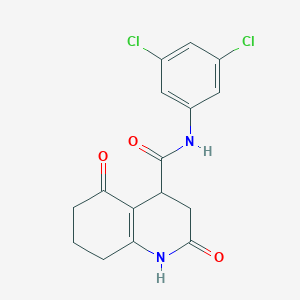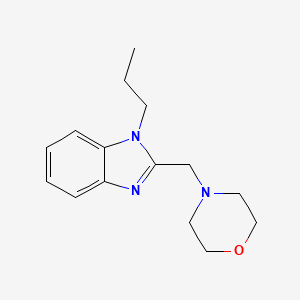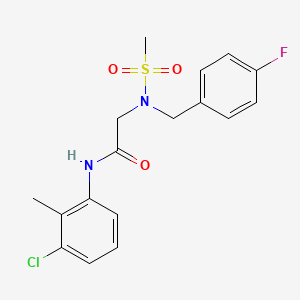![molecular formula C18H26N2O4S B4397976 1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4397976.png)
1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane
描述
1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi have shown potential in the treatment of cancer, neurodegenerative diseases, and other pathological conditions.
作用机制
1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression. By inhibiting HDAC activity, this compound increases histone acetylation, leading to changes in gene expression that can promote cell death in cancer cells and protect against neurodegeneration.
Biochemical and physiological effects:
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to cell death. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
实验室实验的优点和局限性
1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the effects of HDAC inhibition. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane. One area of interest is in combination therapy, where this compound is used in combination with other drugs to increase efficacy and reduce toxicity. Another area of interest is in the development of more selective HDAC inhibitors that target specific HDAC enzymes. Finally, there is interest in exploring the potential of this compound in the treatment of other diseases, such as inflammatory and metabolic disorders.
Conclusion:
This compound is a promising compound with potential as an anticancer and neuroprotective agent. Its mechanism of action as an HDAC inhibitor has been well-studied, and it has shown efficacy in preclinical studies. While there are some limitations to its use in lab experiments, this compound remains a useful tool for studying the effects of HDAC inhibition. There are several future directions for research on this compound, including combination therapy and the development of more selective HDAC inhibitors.
科学研究应用
1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been extensively studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition to cancer, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease.
属性
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-6-7-16(18(21)19-10-12-24-13-11-19)14-17(15)25(22,23)20-8-4-2-3-5-9-20/h6-7,14H,2-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOQABWXAKIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide](/img/structure/B4397905.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]pentanamide](/img/structure/B4397907.png)
![1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4397915.png)
![2-(2-furoylamino)-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4397919.png)


![2,2-dimethyl-5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B4397941.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4397950.png)

![methyl 5-(3-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4397961.png)

![5-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4397978.png)